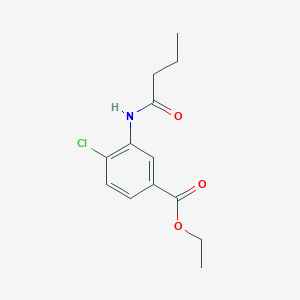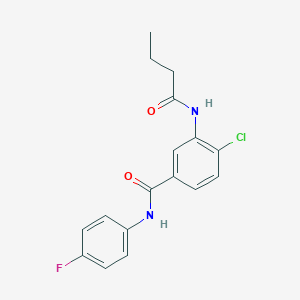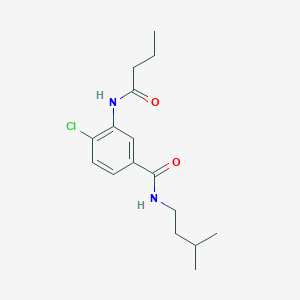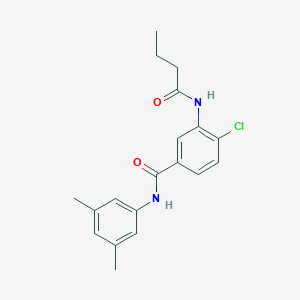![molecular formula C25H25ClN2O6 B309367 N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide, commonly known as CEP-33779, is a small molecule inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that is activated in various human cancers, and its inhibition has been shown to have potential therapeutic benefits.
Wirkmechanismus
CEP-33779 inhibits the N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide pathway by binding to the SH2 domain of this compound and preventing its dimerization and subsequent activation. This leads to the inhibition of downstream target genes involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
CEP-33779 has been shown to induce apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy. In addition, CEP-33779 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CEP-33779 is its specificity for the N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide pathway, which reduces the potential for off-target effects. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of CEP-33779. One direction is to further evaluate its safety and efficacy in clinical trials for various types of cancer. Another direction is to explore its potential use in combination with other therapies, such as immunotherapy. Additionally, further research is needed to optimize the synthesis and formulation of CEP-33779 to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of CEP-33779 involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloro-5-nitrobenzamide to form the nitroanilide intermediate. Reduction of the nitro group with iron powder and acetic acid followed by acylation with ethyl chloroformate yields the final product, CEP-33779.
Wissenschaftliche Forschungsanwendungen
CEP-33779 has been extensively studied in various preclinical and clinical settings. In vitro studies have shown that CEP-33779 inhibits the growth of several human cancer cell lines, including breast, prostate, lung, and colon cancer. In vivo studies in mouse models of breast cancer have also shown that CEP-33779 inhibits tumor growth and metastasis. Clinical trials are currently underway to evaluate the safety and efficacy of CEP-33779 in patients with advanced solid tumors.
Eigenschaften
Molekularformel |
C25H25ClN2O6 |
|---|---|
Molekulargewicht |
484.9 g/mol |
IUPAC-Name |
N-[2-chloro-5-[(4-ethoxyphenyl)carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H25ClN2O6/c1-5-34-18-9-7-17(8-10-18)27-24(29)15-6-11-19(26)20(12-15)28-25(30)16-13-21(31-2)23(33-4)22(14-16)32-3/h6-14H,5H2,1-4H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
AJVQZIDCJVJIKO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309286.png)




![4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
![4-chloro-N-(4-fluorophenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309293.png)
![4-chloro-3-{[(4-methylphenoxy)acetyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B309294.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-phenylbenzamide](/img/structure/B309296.png)
![3-[(ethoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309299.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309301.png)
![4-chloro-N-cyclohexyl-3-[(3,4-dimethylbenzoyl)amino]benzamide](/img/structure/B309303.png)
![N-{2-[(4-chloroanilino)carbonyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B309306.png)
![4-chloro-3-[(3,4-dimethylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309307.png)